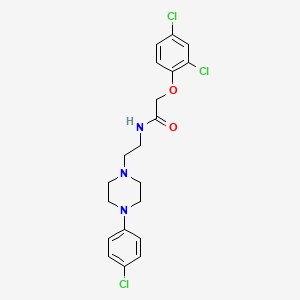![molecular formula C21H23Cl2N3O4S B2548687 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1216572-86-9](/img/structure/B2548687.png)
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule that may have potential biological activity due to the presence of multiple functional groups and heterocyclic components. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties.
Synthesis Analysis
Paper discusses the synthesis of novel compounds that include a 4-chlorophenyl moiety as part of a larger benzimidazole-based structure. Although the exact synthesis of the compound is not detailed, the methods used in this paper could potentially be adapted for the synthesis of similar complex molecules. The synthesis involves creating acetamide derivatives, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzothiazole ring, a dioxin ring, and a chlorophenoxy moiety, as suggested by its name. These structural features are known to influence the chemical behavior and potential biological activity of a compound. The presence of a chlorophenoxy group is particularly notable, as it is a common feature in herbicides, which is discussed in paper in the context of older formulations of chlorophenoxy acetic acids.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The chlorophenoxy group, for instance, could undergo nucleophilic substitution reactions, while the acetamide portions could be involved in hydrolysis reactions under certain conditions. The antioxidant properties of related compounds, as seen in paper , suggest that the compound might also engage in reactions that mitigate oxidative stress, although this would require further investigation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the rings could confer specific electronic properties, potentially affecting solubility, melting point, and stability. The chlorophenoxy group could contribute to the compound's lipophilicity, which is important for its potential as a biologically active molecule. The analysis of older formulations of chlorophenoxy acetic acids in paper provides some context for understanding the environmental persistence and toxicity that might be associated with chlorophenoxy groups.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
Research in chemical synthesis has explored the creation of complex molecules with potential applications in various fields. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases the methodology for constructing chemically intricate structures, potentially leading to the development of new materials or pharmaceuticals (Yu et al., 2014). Similarly, the generation of a structurally diverse compound library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride indicates the potential for discovering new compounds with unique properties (Roman, 2013).
Potential Pesticide Applications
Derivatives of chlorophenoxyacetamide, such as those characterized by X-ray powder diffraction, have been identified as potential pesticides. This suggests that compounds with structural similarities may also hold promise in agricultural applications, contributing to pest management strategies (Olszewska et al., 2009).
Heterocyclic Synthesis and Applications
The utilization of thioureido-acetamides in cascade reactions to synthesize various heterocyclic compounds demonstrates the versatility of such chemical frameworks in creating pharmacologically relevant structures. This area of research is crucial for drug discovery and development, potentially leading to new therapeutic agents (Schmeyers & Kaupp, 2002).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)7-8-25(20(26)13-29-15-5-3-14(22)4-6-15)21-23-16-11-17-18(12-19(16)30-21)28-10-9-27-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFWHTUMCYMVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)

![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)




![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)
